3-(2,4-dimethoxyphenyl)-4-methylpyridine
Description
3-(2,4-Dimethoxyphenyl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,4-dimethoxyphenyl moiety at the 3-position. The methoxy groups at the 2- and 4-positions of the phenyl ring are electron-donating groups (EDGs), which influence the compound’s electronic properties, solubility, and interactions with biological targets. This structural arrangement is significant in medicinal chemistry, as pyridine derivatives are often explored for their antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-15-9-13(10)12-5-4-11(16-2)8-14(12)17-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDJISJDFKKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-4-methylpyridine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methylpyridine under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to therapeutic outcomes. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound provides stronger EDG effects compared to 3,4-dimethylphenyl () or non-EDG substituents like thiophene (). Compounds with chlorine or acetyl substituents () exhibit different reactivity profiles due to electron-withdrawing effects, which may limit their bioavailability compared to methoxy-rich analogs.
Core Heterocyclic Variations :
Table 2: Activity Profiles and Mechanisms
Key Observations:
Antimicrobial Activity: The target compound’s methoxy groups may enhance antimicrobial efficacy compared to non-polar methyl substituents (). For example, 4-(2,4-dimethylbenzoyl)-2-methylpyridine shows moderate activity, likely due to reduced electron donation . Oxadiazole derivatives () prioritize apoptosis over antimicrobial effects, highlighting how heterocycle choice dictates activity .
Anticancer Potential: Pyrrolopyridine derivatives () exhibit high anticancer activity, suggesting that fused-ring systems improve DNA intercalation or kinase inhibition . The target compound’s methylpyridine core may offer a balance between solubility and target binding, unlike bulky substituents in thieno-pyrimidine analogs ().
Key Observations:
- The target compound’s methoxy groups enable diverse modifications (e.g., demethylation, halogenation), making it a versatile scaffold for drug development .
- Sulfonyl and cyano groups in analogs () expand reactivity but may complicate synthesis due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
